molecular formula C7H13NO2 B13006960 N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine

N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine

Cat. No.: B13006960
M. Wt: 143.18 g/mol
InChI Key: OTQIJBBZQGWYCI-UHFFFAOYSA-N
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Description

N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine is a chemical compound with the molecular formula C7H13NO2. It is characterized by a spirocyclic structure, which includes a nitrogen atom and two oxygen atoms. This compound is primarily used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a spirocyclic ketone with methylamine in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-2,5-dioxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of both nitrogen and oxygen atoms. This combination provides distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-methyl-2,5-dioxaspiro[3.4]octan-7-amine

InChI

InChI=1S/C7H13NO2/c1-8-6-2-7(10-3-6)4-9-5-7/h6,8H,2-5H2,1H3

InChI Key

OTQIJBBZQGWYCI-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2(COC2)OC1

Origin of Product

United States

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